molecular formula C14H14N6S B4625346 6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B4625346
M. Wt: 298.37 g/mol
InChI Key: LCQPJRNBKGXWHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazolo-thiadiazine derivatives involves several key steps, including the reaction of hydrazonoyl halides with various thiol or amine substrates to construct the core heterocyclic framework. For instance, compounds like 6-substituted 3-[1-(2-alkyl-1H-benzimidazolyl)methyl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been prepared through cyclization of key intermediates derived from benzimidazole substrates (Habib et al., 1997). This highlights the importance of precise synthetic routes to access these complex molecules.

Molecular Structure Analysis

The molecular structure of triazolo-thiadiazine derivatives often exhibits a compact and dense ring system, contributing to their stability and reactivity. The structural elucidation is typically achieved through spectroscopic methods, including NMR and X-ray crystallography, to confirm the formation of the desired heterocyclic system (Goh et al., 2010).

Chemical Reactions and Properties

Triazolo-thiadiazines and related compounds can undergo various chemical reactions, including cyclocondensation, substitution, and cyclization reactions, to generate a wide array of derivatives with different substituents on the core structure. These reactions are pivotal for modifying the chemical and biological properties of the compounds for specific applications (Taha, 2008).

Scientific Research Applications

Anticancer Applications

Compounds synthesized by combining Benzimidazole with triazolo-thiadiazoles and triazolo-thiadiazines have shown promising broad-spectrum anticancer activity. In vitro studies at the National Cancer Institute (NCI) against the NCI 60 cell line panel indicated remarkable activity. Specifically, a derivative exhibited significant growth inhibition with GI50 values ranging from 0.20 to 2.58 μM, demonstrating superior selectivity for leukemia cell lines and indicating its potential as a lead compound for new anticancer agents (Husain et al., 2013).

Antimicrobial Applications

  • Novel series including triazolo-thiadiazoles and triazolothiadiazines derivatives of 1H-benzimidazole have been synthesized and tested for antimicrobial activity, showing moderate activity against various microorganisms. These findings suggest their utility in developing new antimicrobial agents (Habib et al., 1997).
  • Another study synthesized novel derivatives from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide of the benzothiazole class, demonstrating moderate to good antimicrobial properties against selected bacterial and fungal strains. Triazolo-thiadiazole derivatives showed higher activity compared to 1,3,4-oxadiazole derivatives, indicating their potential as effective antimicrobial agents (Gilani et al., 2011).

properties

IUPAC Name

6-methyl-3-[(2-methylbenzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6S/c1-9-8-21-14-17-16-13(20(14)18-9)7-19-10(2)15-11-5-3-4-6-12(11)19/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQPJRNBKGXWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SC1)CN3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
Reactant of Route 2
6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
Reactant of Route 3
6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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